molecular formula C18H23N3O3 B2727440 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide CAS No. 850551-50-7

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2727440
CAS No.: 850551-50-7
M. Wt: 329.4
InChI Key: LSEIWIZDQNKYCQ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide is a synthetic compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-13-6-8-14(9-7-13)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEIWIZDQNKYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized by reacting a suitable diketone with a diamine under controlled conditions to form the 1,3-diazaspiro[4.5]decane-2,4-dione structure.

    Acylation Reaction: The spirocyclic intermediate is then acylated with 4-ethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or neuronal activity, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetonitrile
  • tert-Butyl (2,4-dioxo-1,3-diazaspiro-[4.5]dec-8-yl)carbamate

Uniqueness

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide is unique due to its specific spirocyclic structure and the presence of the 4-ethylphenylacetamide moiety, which imparts distinct pharmacological properties compared to other similar compounds.

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